molecular formula C13H18FN B13408552 1-(p-Fluorophenyl)-N-methylcyclohexylamine CAS No. 78987-76-5

1-(p-Fluorophenyl)-N-methylcyclohexylamine

Katalognummer: B13408552
CAS-Nummer: 78987-76-5
Molekulargewicht: 207.29 g/mol
InChI-Schlüssel: UGURUEVWEYBRSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(p-Fluorophenyl)-N-methylcyclohexylamine is a chemical compound that features a fluorine atom attached to a phenyl ring, which is further connected to a cyclohexylamine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Fluorophenyl)-N-methylcyclohexylamine typically involves the reaction of p-fluoroaniline with cyclohexanone in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to optimize the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(p-Fluorophenyl)-N-methylcyclohexylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as Pd/C to yield amines.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide (OH-) or amine groups.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2 gas, Pd/C catalyst, ethanol or methanol as solvents.

    Substitution: Nucleophiles like OH-, NH2-, basic or neutral conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Hydroxylated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(p-Fluorophenyl)-N-methylcyclohexylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(p-Fluorophenyl)-N-methylcyclohexylamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to bind to these targets by increasing its lipophilicity and stability. This interaction can modulate various biochemical pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

  • 1-(3-Chlorophenyl)-N-methylcyclohexylamine
  • 1-(4-Bromophenyl)-N-methylcyclohexylamine
  • 1-(3-Trifluoromethylphenyl)-N-methylcyclohexylamine

Comparison: 1-(p-Fluorophenyl)-N-methylcyclohexylamine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its analogs, the fluorinated compound often exhibits higher stability and enhanced binding affinity to molecular targets, making it a valuable compound in various applications.

Eigenschaften

CAS-Nummer

78987-76-5

Molekularformel

C13H18FN

Molekulargewicht

207.29 g/mol

IUPAC-Name

1-(4-fluorophenyl)-N-methylcyclohexan-1-amine

InChI

InChI=1S/C13H18FN/c1-15-13(9-3-2-4-10-13)11-5-7-12(14)8-6-11/h5-8,15H,2-4,9-10H2,1H3

InChI-Schlüssel

UGURUEVWEYBRSY-UHFFFAOYSA-N

Kanonische SMILES

CNC1(CCCCC1)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.